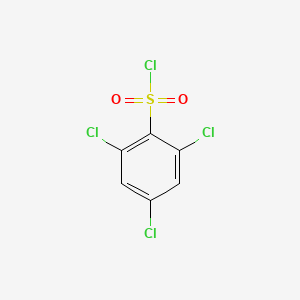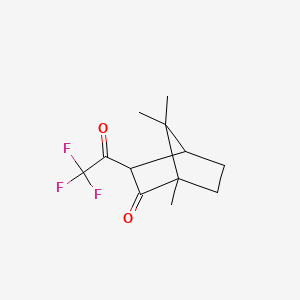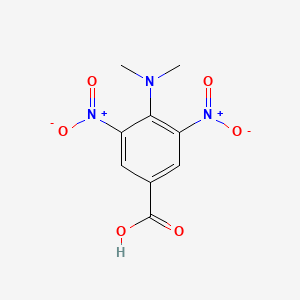
2-(4-Bromophenyl)-5-methyl-1,3,4-oxadiazole
Overview
Description
2-(4-Bromophenyl)-5-methyl-1,3,4-oxadiazole is a useful research compound. Its molecular formula is C9H7BrN2O and its molecular weight is 239.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial and Antibacterial Properties
A significant area of research involving 2-(4-Bromophenyl)-5-methyl-1,3,4-oxadiazole derivatives is their antimicrobial and antibacterial applications. Studies have shown these compounds exhibit potent antimicrobial activities. For instance, Gul et al. (2017) synthesized derivatives that were active against various microbial species, suggesting their potential as antimicrobial agents (Gul et al., 2017). Similarly, Chao Shu-jun (2006) investigated the antibacterial activities of these derivatives, particularly against E. coli and Streptococcus, highlighting their bacteriostatic effects (Chao Shu-jun, 2006).
Insecticidal Activity
Research by Qi et al. (2014) on anthranilic diamides analogs containing 1,3,4-oxadiazole rings demonstrated these compounds' insecticidal activities, particularly against the diamondback moth. This study highlights the potential of such derivatives in agricultural pest control (Qi et al., 2014).
Optical Properties and Applications in Optoelectronics
Compounds containing this compound have been studied for their optical properties. For instance, Liu Yu et al. (2006) investigated the UV absorption and photoluminescent properties of these derivatives, which are essential for applications in optoelectronics (Liu Yu et al., 2006).
Corrosion Inhibition
Another significant application is in the field of corrosion inhibition. Kalia et al. (2020) studied oxadiazole derivatives as agents for controlling mild steel dissolution, demonstrating their effectiveness in inhibiting corrosion (Kalia et al., 2020). Similarly, Ammal et al. (2018) assessed the inhibition ability of 1,3,4-oxadiazole derivatives in sulphuric acid for mild steel, emphasizing their physicochemical properties and theoretical studies (Ammal et al., 2018).
Potential in Pharmaceutical Research
The derivatives of this compound also show promise in pharmaceutical research. Faheem (2018) explored the computational and pharmacological potential of 1,3,4-oxadiazole and pyrazole novel derivatives for applications in toxicity assessment, tumor inhibition, and anti-inflammatory actions (Faheem, 2018).
Safety and Hazards
The safety and hazards associated with compounds similar to “2-(4-Bromophenyl)-5-methyl-1,3,4-oxadiazole” have been documented. For example, 4-Bromophenyl isocyanate, a related compound, is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified as having acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Properties
IUPAC Name |
2-(4-bromophenyl)-5-methyl-1,3,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O/c1-6-11-12-9(13-6)7-2-4-8(10)5-3-7/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQSCYRJMPVYVKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70337254 | |
| Record name | 2-(4-bromophenyl)-5-methyl-1,3,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70337254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41421-03-8 | |
| Record name | 2-(4-bromophenyl)-5-methyl-1,3,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70337254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














